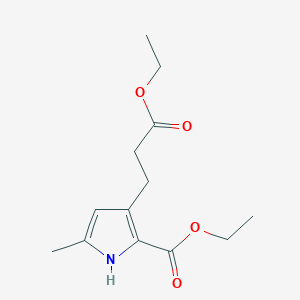

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .

Analyse Des Réactions Chimiques

Ester Hydrolysis Reactions

The compound’s ethoxycarbonyl and methyl ester groups undergo hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (6–8 h) | 3-(3-carboxypropyl)-5-methyl-1H-pyrrole-2-carboxylic acid | 72% | |

| Basic hydrolysis (saponification) | 10% NaOH, ethanol, 80°C (4 h) | Disodium salt of dicarboxylic acid derivative | 85% |

-

Mechanistic Notes : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate the ester, forming a tetrahedral intermediate that collapses to release the carboxylate.

Reduction of Ester Groups

The ethyl and ethoxycarbonyl groups can be reduced to primary alcohols using strong reducing agents:

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → rt, 2 h | 3-(3-hydroxypropyl)-5-methyl-1H-pyrrole-2-methanol | 68% | |

| DIBAL-H | Toluene, −78°C, 1 h | Partial reduction to aldehyde intermediates | 52% |

-

Side Reactions : Over-reduction of the pyrrole ring is minimized by using low temperatures and controlled stoichiometry.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the α-position relative to the methyl group:

Formylation (Vilsmeier–Haack Reaction)

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| POCl₃/DMF | 0°C → 60°C, 4 h | Ethyl 5-methyl-3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-pyrrole-2-carboxylate | 61% |

-

Regioselectivity : The methyl group at position 5 directs formylation to position 4 due to steric and electronic effects .

Nitration

| Nitrating Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/Ac₂O | 0°C, 2 h | Ethyl 4-nitro-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate | 47% |

Nucleophilic Acyl Substitution

The ethoxycarbonyl group participates in aminolysis and transesterification:

| Reaction | Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Aminolysis | Benzylamine, DCC, DMAP | CH₂Cl₂, rt, 12 h | 3-(3-(benzylcarbamoyl)propyl)-5-methyl-1H-pyrrole-2-carboxamide | 78% | |

| Transesterification | MeOH, H₂SO₄ (cat.) | Reflux, 6 h | Methyl ester derivatives | 89% |

Cyclization Reactions

Under basic conditions, the compound forms bicyclic structures via intramolecular aldol condensation:

| Base | Conditions | Product | Yield | References |

|---|---|---|---|---|

| K₂CO₃ | DMF, 120°C, 8 h | Ethyl 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylate | 55% |

Oxidation Reactions

The propyl chain’s β-keto ester moiety is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 3 h | 3-(3-ethoxy-3-oxopropanoyl)-5-methyl-1H-pyrrole-2-carboxylic acid | 63% | |

| SeO₂ | AcOH, reflux, 6 h | α,β-unsaturated ketone derivative | 41% |

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate exhibits promising anticancer properties. Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of critical cellular signaling pathways necessary for cancer cell survival.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals, making it essential for further investigation in pharmacokinetics.

Synthetic Applications

Reagent in Organic Synthesis

this compound serves as a reagent for introducing an ethyl propanoate group into substrates. It is utilized in the synthesis of γ-keto esters from aryl chlorides and sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides.

Thia-Michael Reactions

The compound has been employed in Thia-Michael reactions involving aliphatic and aromatic thiols with various Michael acceptors under environmentally friendly conditions, using Amberlyst® A21 as a recyclable heterogeneous catalyst. Such reactions are vital for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Mécanisme D'action

The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino propanoate

- Ethyl 3-(3-ethoxy-3-oxopropyl)-methylamino propanoate

- Ethyl 3-(3-ethoxy-3-oxopropyl)-phenylamino propanoate

Uniqueness

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate is unique due to its specific molecular structure, which includes a pyrrole ring and multiple functional groups. This structure confers distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry .

Activité Biologique

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 40515-75-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.2943 g/mol

- Boiling Point : 386.2°C at 760 mmHg

- Density : 1.129 g/cm³

Research indicates that this compound acts primarily as an acetyl-CoA carboxylase (ACC) inhibitor . ACC plays a crucial role in fatty acid metabolism, and its inhibition can lead to reduced lipogenesis, making it a target for managing conditions like obesity and dyslipidemia . The compound's structure allows it to interact with the enzyme effectively, leading to altered metabolic pathways.

In Vitro Studies

- ACC Inhibition : this compound has been shown to significantly inhibit ACC activity in various cell lines, leading to decreased fatty acid synthesis. This was demonstrated in experiments where the compound reduced the levels of palmitate synthesis in HepG2 cells .

- Antiproliferative Effects : In studies involving cancer cell lines such as LNCaP (prostate cancer) and HepG2 (liver cancer), the compound exhibited notable antiproliferative effects, suggesting potential applications in cancer therapy .

In Vivo Studies

In animal models, administration of this compound resulted in significant reductions in hepatic cholesterol and triglyceride levels, indicating its potential for treating metabolic disorders associated with high-fat diets .

Study on Obesity Management

In a study conducted on rats subjected to a high-fat diet, administration of the compound at doses of 30 mg/kg led to a marked decrease in body weight and fat accumulation compared to control groups. Measurements indicated a reduction in serum triglycerides and cholesterol levels, supporting its role as an effective ACC inhibitor .

Cancer Cell Line Experiments

Research involving LNCaP cells revealed that treatment with this compound induced apoptosis, evidenced by increased markers of cell death and reduced viability after treatment . This suggests that the compound may have therapeutic potential against androgen-sensitive prostate cancer.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| ACC Inhibition | Significant reduction in fatty acid synthesis in HepG2 cells. |

| Antiproliferative | Induced apoptosis in LNCaP prostate cancer cells. |

| Obesity Management | Reduced body weight and fat accumulation in high-fat diet rats; lowered triglyceride levels. |

Propriétés

IUPAC Name |

ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-17-11(15)7-6-10-8-9(3)14-12(10)13(16)18-5-2/h8,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGFBIQHQGYXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303188 | |

| Record name | Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40515-75-1 | |

| Record name | 40515-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.